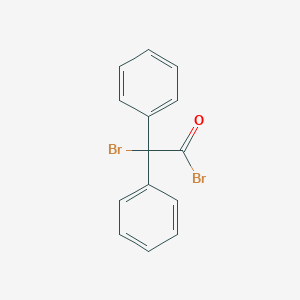

2-Bromo-2,2-diphenylacetyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

17397-37-4 |

|---|---|

Molecular Formula |

C14H10Br2O |

Molecular Weight |

354.04 g/mol |

IUPAC Name |

2-bromo-2,2-diphenylacetyl bromide |

InChI |

InChI=1S/C14H10Br2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

ZFQFBVWNRNLAFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |

Other CAS No. |

17397-37-4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2,2 Diphenylacetyl Chloride

Classical and Established Synthetic Routes

The traditional methods for preparing 2-bromo-2,2-diphenylacetyl chloride rely on the transformation of diphenylacetic acid and its derivatives through carefully controlled halogenation reactions.

Approaches via Bromination of Diphenylacetic Acid Derivatives

A common pathway to the target compound involves a two-step process starting from diphenylacetic acid. This method first introduces the bromine atom at the alpha position, followed by the conversion of the carboxylic acid group to an acyl chloride.

The synthesis of this compound can be initiated from diphenylacetic acid, which undergoes bromination and subsequent chlorination. The initial bromination of diphenylacetic acid yields 2-bromo-2,2-diphenylacetic acid. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid moiety into the corresponding acyl chloride. orgsyn.org This sequential approach allows for a controlled introduction of the halogen atoms.

| Step | Reactant | Reagent(s) | Product |

| 1. Bromination | Diphenylacetic acid | Bromine (Br₂) | 2-Bromo-2,2-diphenylacetic acid |

| 2. Chlorination | 2-Bromo-2,2-diphenylacetic acid | Thionyl chloride (SOCl₂) | This compound |

Direct Halogenation of Diphenylacetyl Chloride Precursors

An alternative and more direct strategy involves the halogenation of a pre-formed diphenylacetyl chloride. This approach can be advantageous as it streamlines the synthetic sequence.

Radical bromination using N-bromosuccinimide (NBS) is a widely employed method for the alpha-bromination of carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgmanac-inc.co.jp In this context, diphenylacetyl chloride can be treated with NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and light or heat to facilitate the reaction. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄). libretexts.orgchemicalbook.com The low concentration of bromine generated in situ from NBS helps to minimize side reactions, such as addition to the aromatic rings. youtube.com

| Reactant | Reagent(s) | Initiator | Solvent | Product |

| Diphenylacetyl chloride | N-Bromosuccinimide (NBS) | AIBN/Heat/Light | Carbon tetrachloride (CCl₄) | This compound |

Electrophilic bromination of diphenylacetyl chloride can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com The Lewis acid polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the enol or enolate form of the acyl chloride. acsgcipr.org This method is a classic approach to aromatic halogenation but can be adapted for alpha-bromination of carbonyl compounds. youtube.com The reaction is typically performed in a non-polar solvent.

| Reactant | Reagent(s) | Catalyst | Product |

| Diphenylacetyl chloride | Molecular Bromine (Br₂) | Iron(III) bromide (FeBr₃) | This compound |

Related Alpha-Halogenation Reactions in Carboxylic Acid Derivatives

The principles governing the synthesis of this compound are rooted in the broader field of alpha-halogenation of carboxylic acid derivatives. A notable example is the Hell-Volhard-Zelinsky (HVZ) reaction, which is used for the α-bromination of carboxylic acids using a mixture of Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.comlibretexts.org This reaction proceeds through the in-situ formation of an acid bromide, which more readily enolizes and reacts with bromine. libretexts.orgmsu.edu While not a direct synthesis of the target acyl chloride, the HVZ reaction exemplifies the fundamental reactivity exploited in the aforementioned synthetic routes. The resulting α-bromo carboxylic acid can be a precursor for further transformations. libretexts.org

Similarly, the alpha-halogenation of aldehydes and ketones under acidic conditions proceeds via an enol intermediate, which then reacts with a halogen. libretexts.org These related reactions provide a foundational understanding of the mechanistic pathways involved in the synthesis of α-halogenated carbonyl compounds like this compound.

Advanced and Emerging Synthetic Techniques

Modern organic synthesis seeks more efficient and milder reaction conditions, leading to the development of novel methods for creating acyl halides from a variety of precursors.

An innovative strategy involves the use of carboxylic acid thioesters as precursors for acyl halides. Research has shown that thioesters can be effectively converted into acyl fluorides or acyl chlorides. researchgate.netx-mol.com This transformation can be achieved using reagents such as N-chlorosuccinimide (NCS). researchgate.net In the context of the target compound, a hypothetical route would involve preparing a thioester, such as S-ethyl 2,2-diphenylthioacetate, which could then be treated with NCS to generate diphenylacetyl chloride. This product would subsequently undergo α-bromination to yield this compound. Recent advancements also include thiol-free photochemical methods for synthesizing the thioester precursors themselves from widely available carboxylic acids and aryl halides. researchgate.netunibo.it

Contemporary research has expanded the toolbox for acyl chloride synthesis beyond traditional carboxylic acid precursors. For instance, protocols have been developed for the direct conversion of aldehydes into acyl fluorides. researchgate.net Organocatalytic methods can also transform aldehydes into activated amides, which are versatile acylating agents. acs.org Applying this logic, a precursor like 2,2-diphenylacetaldehyde could potentially be converted to diphenylacetyl chloride, which would then be brominated. These novel pathways often offer the advantage of milder reaction conditions and broader functional group tolerance compared to classical methods.

| Reagent | Abbreviation | Function | Reference |

|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | Converts carboxylic acid to acyl bromide in HVZ reaction. | wikipedia.orgorganic-chemistry.org |

| Thionyl Chloride | SOCl₂ | Converts carboxylic acid to acyl chloride. | orgsyn.orgchemistrytalk.org |

| N-Bromosuccinimide | NBS | Source of bromine for α-halogenation. | |

| Azoisobutyronitrile | AIBN | Radical initiator for bromination. | |

| N-Chlorosuccinimide | NCS | Converts thioesters to acyl chlorides. | researchgate.net |

Green Chemistry Approaches in Acyl Halide Synthesis

The principles of green chemistry encourage the development of more environmentally sustainable chemical processes by minimizing waste and avoiding hazardous substances.

The pursuit of greener chemical synthesis aims to replace hazardous reagents and solvents with safer, more sustainable alternatives. humanjournals.comresearchgate.net Traditional methods for synthesizing acyl chlorides often rely on corrosive reagents like thionyl chloride or phosphorus pentachloride, which generate significant amounts of acidic and hazardous byproducts. wikipedia.orglibretexts.org

Green alternatives focus on several areas. One approach is the use of bio-based solvents, such as Cyrene™, which has proven to be a viable, less toxic substitute for conventional solvents like DMF in reactions involving acyl chlorides. rsc.org Another strategy is the development of catalytic methods that reduce the need for stoichiometric amounts of harsh reagents. tandfonline.com Furthermore, solvent-free reaction conditions, where feasible, can dramatically reduce waste. humanjournals.com Mechanochemical methods, such as liquid-assisted ball-milling, represent another frontier in green synthesis, offering efficient reactions with minimal or no solvent use. rsc.org While not yet specifically documented for this compound, the application of these green principles to its synthesis could significantly reduce the environmental footprint of the process.

Catalyst Development for Sustainable Acyl Halide Production

The production of acyl halides, including this compound, has traditionally relied on methods that are effective but often involve hazardous reagents and generate significant waste. In recent years, a considerable research effort has been directed towards developing more sustainable catalytic systems for acyl halide synthesis, focusing on environmental compatibility, catalyst recyclability, and atom economy.

A significant area of development is the replacement of conventional stoichiometric Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), which are used in related reactions like Friedel-Crafts acylation. begellhouse.comresearchgate.net These traditional catalysts are often toxic, corrosive, and difficult to recycle. researchgate.net Research is now exploring the use of eco-friendly solid acid catalysts, including various metal oxides like zinc oxide (ZnO), which offer the advantages of being more environmentally benign and easier to separate from the reaction mixture. begellhouse.comresearchgate.net

Another key strategy involves improving the synthesis of carboxylic acids, the precursors to acyl halides. Nickel-catalyzed carboxylation of organic halides using carbon dioxide has emerged as a promising method. acs.orgnih.gov Mechanistic studies have led to the development of improved systems, for instance, by replacing heterogeneous manganese reductants with well-defined homogeneous organic reductants. acs.orgnih.gov This allows for reactions at lower catalyst loadings and in more practical, non-amide solvents. acs.orgnih.gov

Metallaphotoredox catalysis represents a modern approach to activating carboxylic acids for various transformations. princeton.eduacs.org By using abundant first-row transition metals like nickel and copper in conjunction with photoredox catalysts, bench-stable carboxylic acids can be converted into a range of functionalized products. princeton.eduacs.org These methods are highly desirable as they often allow for the direct use of the native carboxylic acid functionality under mild conditions. princeton.edu

The frontier of catalyst design is pushing towards combining the benefits of different catalytic modes. A novel approach merges homogeneous and heterogeneous catalysis by embedding a highly active metal center, such as iridium, within a solid polymer structure. chemeurope.com This creates a Solid Molecular Catalyst (SMC) that exhibits the high activity and selectivity of a homogeneous catalyst while allowing for the easy separation and recyclability characteristic of a heterogeneous catalyst. chemeurope.com This innovation holds significant potential for making expensive catalysts like iridium more economically viable for industrial-scale production. chemeurope.com

Mechanistic Investigations of 2 Bromo 2,2 Diphenylacetyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acyl chlorides. masterorganicchemistry.com This process typically involves a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then expels a leaving group to form a new carbonyl compound. masterorganicchemistry.comlibretexts.orgopenstax.org

Enhanced Electrophilicity of the Carbonyl Carbon

The carbonyl carbon in 2-Bromo-2,2-diphenylacetyl chloride exhibits enhanced electrophilicity, a key factor driving its reactivity. This heightened electrophilic character arises from the inductive electron-withdrawing effects of both the chlorine atom of the acyl chloride and the bromine atom at the alpha position. These electronegative halogens pull electron density away from the carbonyl carbon, making it more susceptible to attack by nucleophiles.

The presence of the α-bromo and acyl chloride groups creates a highly electrophilic center, which facilitates SN2 reactions with various nucleophiles such as amines and alcohols. The electron-withdrawing nature of the acyl chloride moiety also enhances the leaving group ability of the bromide, thereby lowering the activation energy for substitution reactions.

Influence of the Alpha-Bromine Atom on Reaction Rates

The alpha-bromine atom plays a dual role in the reactivity of this compound. Its strong electron-withdrawing nature significantly increases the electrophilicity of the adjacent carbonyl carbon, as discussed above. This electronic effect generally leads to an acceleration of the initial nucleophilic attack.

Furthermore, the bromine atom itself can act as a leaving group in certain substitution reactions. The presence of the electron-withdrawing acyl chloride group enhances the leaving group potential of the bromide, which can facilitate a lower activation barrier for substitution. Kinetic studies have provided experimental evidence showing that halogenated analogs react faster than their non-halogenated counterparts.

Role of Steric Hindrance from Diphenyl Substitution on Reaction Dynamics

The two phenyl groups attached to the alpha-carbon introduce significant steric hindrance around the reactive center. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of nucleophilic acyl substitution reactions. The increased steric hindrance in this compound, when compared to its mono-phenyl analogs, leads to reduced reaction rates in nucleophilic substitutions.

Radical Reaction Mechanisms

In addition to nucleophilic pathways, this compound can participate in radical reactions, particularly those involving the alpha-bromine atom. Radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org

Initiation, Propagation, and Termination in Alpha-Bromination Processes

The alpha-bromination of diphenylacetic acid to form the precursor to this compound often proceeds via a radical chain mechanism.

Initiation: This step involves the generation of bromine radicals (Br•). This can be achieved through the homolytic cleavage of bromine (Br₂) using heat or UV light, or with the use of a radical initiator. lumenlearning.comucr.edu

Propagation: A bromine radical abstracts the alpha-hydrogen from diphenylacetyl chloride, creating a carbon-centered radical. This radical then reacts with a molecule of Br₂ to yield the alpha-brominated product and another bromine radical, which continues the chain reaction. lumenlearning.com

Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two bromine radicals to reform Br₂, or the reaction of a bromine radical with a carbon-centered radical. youtube.com

The following table summarizes the key steps in a typical radical bromination reaction:

| Reaction Step | Description | General Reactants | General Products |

| Initiation | Formation of radical species, often requiring an energy input like heat or light. libretexts.org | Non-radical species (e.g., Br₂) | Radical species (e.g., 2 Br•) |

| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. masterorganicchemistry.com | Radical + Stable Molecule | New Radical + New Stable Molecule |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. youtube.com | 2 Radicals | Stable, Non-radical Molecule |

Photo-Induced Radical Acylation and Decarboxylation

Photo-induced reactions can lead to the formation of acyl radicals from compounds like this compound. Upon photo-excitation, often in the presence of a photocatalyst, the molecule can undergo processes that lead to the generation of an acyl radical. nih.gov This can occur through decarboxylation, where the molecule expels a molecule of carbon monoxide.

Mechanistically, the process can be initiated by the photo-excitation of a photocatalyst, which then engages in a single electron transfer (SET) with the substrate. nih.gov This can lead to the formation of a radical species that subsequently undergoes decarboxylation to produce an acyl radical. nih.gov These highly reactive acyl radicals can then participate in various subsequent reactions, such as additions to alkenes or other radical cross-coupling processes. nih.gov

Stereochemical Aspects of Reactions Involving this compound and Related Systems

Stereoselective Transformations in Alpha-Halogenated Compounds

The stereochemistry of reactions at the α-carbon of carbonyl compounds, including acyl halides, is a critical aspect of their chemical behavior. The introduction of a halogen atom at this position creates a chiral center, and controlling the stereochemical outcome of subsequent reactions is a key challenge and opportunity in organic synthesis.

In general, α-halogenated carbonyl compounds can undergo substitution reactions where the halogen is replaced. The stereochemistry of these transformations is highly dependent on the reaction mechanism. For instance, an S\N2 reaction would proceed with an inversion of configuration at the α-carbon. Conversely, mechanisms involving planar intermediates, such as enolates or carbocations, can lead to racemization or diastereomeric mixtures if a new stereocenter is formed. cureffi.orgvedantu.com

The formation of enols or enolates is a common pathway for reactions at the α-position of carbonyl compounds. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of an enol. libretexts.org This enol is nucleophilic and can react with electrophiles. libretexts.org If the α-carbon is a stereocenter, the formation of the planar enol intermediate leads to the loss of stereochemical information. cureffi.org Subsequent reaction of the enol will then typically produce a racemic mixture of products if the α-carbon is the only stereocenter. libretexts.org

In basic media, an α-proton is abstracted to form an enolate. libretexts.org Similar to the enol, the enolate is planar at the α-carbon, and its formation also results in the loss of stereochemical integrity at that center. Subsequent reactions will also lead to racemized or diastereomeric products.

Chemists have developed various strategies to achieve stereocontrol in reactions of α-halogenated compounds. nih.gov These include the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective transformations. nih.gov For example, the opening of epoxides with halide ions can introduce a halogen with high stereoselectivity via an S\N2 mechanism. nih.gov

Enantioselectivity in Catalytic Acylation Reactions

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material using a chiral catalyst. youtube.com This is a highly sought-after goal in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

In the context of acylation reactions, a chiral catalyst can differentiate between two enantiotopic groups on a prochiral substrate or between the two enantiomers of a racemic substrate, leading to a kinetic resolution or a dynamic kinetic resolution. youtube.comresearchgate.net The catalyst creates a chiral environment that favors the reaction of one enantiomer or the formation of one enantiomeric product over the other. youtube.com

While specific studies on the enantioselective catalytic acylation using this compound as the acylating agent are not prevalent in the provided search results, the principles of enantioselective catalysis can be applied. A chiral catalyst, such as a chiral amine or a chiral Lewis acid, could potentially be used to control the stereochemical outcome of reactions where this compound is a reactant.

Recent advancements have seen the development of catalytic enantioselective reactions for various transformations, including Friedel-Crafts allenylation and the α-allenylation of acetonitrile, which utilize cooperative catalysis to achieve high enantioselectivity. nih.govchemrxiv.org These examples highlight the potential for developing catalytic systems that could control the stereochemistry of reactions involving complex acyl halides like this compound.

Comparative Reactivity Studies with Analogous Acyl Halides

Understanding the reactivity of this compound is enhanced by comparing it to structurally related acyl halides. These comparisons help to elucidate the electronic and steric effects that govern its chemical behavior.

Structure-Reactivity Relationships with Monophenyl and Alpha-Chloro Acyl Chlorides

When comparing this compound to its α-chloro analog, 2-chloro-2,2-diphenylacetyl chloride, the primary difference lies in the leaving group ability of the α-halogen. Bromide is generally a better leaving group than chloride because it is a weaker base. quora.com This suggests that in reactions where the α-halogen is displaced, the bromo compound would be more reactive. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further contributing to the higher reactivity of the bromo derivative. quora.comquora.com

Comparing this compound to a monophenyl analog, such as 2-bromo-2-phenylacetyl chloride, highlights the steric and electronic effects of the second phenyl group. The additional phenyl group in the diphenyl compound increases steric hindrance around the carbonyl carbon and the α-carbon. This increased steric bulk can hinder the approach of nucleophiles, potentially slowing down the rate of reaction. However, the two phenyl groups can also stabilize any carbocationic character that may develop at the α-carbon through resonance.

In the context of solvolysis reactions, the stability of the carbocation intermediate is a crucial factor. cureffi.org The presence of two phenyl groups would significantly stabilize a carbocation at the α-position, favoring an S\N1-type mechanism.

| Compound | Key Structural Features | Expected Relative Reactivity in Nucleophilic Acyl Substitution | Expected Relative Reactivity in α-Halogen Displacement (SN1-like) |

|---|---|---|---|

| This compound | Two phenyl groups, α-bromo | Potentially slower due to steric hindrance | Higher due to stabilized carbocation and good leaving group |

| 2-Chloro-2,2-diphenylacetyl chloride | Two phenyl groups, α-chloro | Similar to bromo-analog, steric hindrance is a factor | Lower than bromo-analog due to poorer leaving group |

| 2-Bromo-2-phenylacetyl chloride | One phenyl group, α-bromo | Potentially faster than diphenyl analog due to less steric hindrance | Lower than diphenyl analog due to less stabilized carbocation |

| Diphenylacetyl chloride | Two phenyl groups, no α-halogen | Generally reactive acyl chloride | Not applicable |

Solvent Effects and Mechanistic Divergence in Solvolysis Kinetics

The solvent plays a crucial role in the solvolysis of acyl halides, often influencing both the reaction rate and the mechanism. Solvents can stabilize charged intermediates and transition states, and in many cases, the solvent itself acts as the nucleophile. libretexts.org

For solvolysis reactions, polar protic solvents such as water, alcohols, and carboxylic acids are effective at stabilizing both the developing carbocation and the leaving group anion through hydrogen bonding and dipole-dipole interactions. libretexts.org The rate of S\N1 solvolysis is highly dependent on the solvent's ionizing power. researchgate.net

In the case of this compound, the presence of two phenyl groups and a bromine atom at the α-position suggests that a carbocationic intermediate at that position would be relatively stable. Therefore, in polar protic solvents, an S\N1-type solvolysis mechanism at the α-carbon, leading to the displacement of the bromide, is a plausible pathway.

However, the compound also possesses a reactive acyl chloride functional group. Nucleophilic attack at the carbonyl carbon is a competing reaction pathway. The balance between these two pathways can be influenced by the solvent.

The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent properties, specifically solvent nucleophilicity (N) and solvent ionizing power (Y). researchgate.netresearchgate.netnih.gov For diphenylacetyl chloride, studies have shown that the solvolysis proceeds via an S\N2 mechanism, with bond formation being ahead of bond breaking. researchgate.net This is supported by the observed large negative entropies of activation. researchgate.net

For this compound, the mechanism could diverge depending on the solvent system. In highly nucleophilic, less ionizing solvents, nucleophilic attack at the carbonyl carbon (an addition-elimination mechanism) might be favored. In contrast, in highly ionizing, less nucleophilic solvents, the formation of an α-carbocation leading to S\N1-type products could become more significant.

| Solvent Type | Key Properties | Expected Dominant Mechanism | Expected Products |

|---|---|---|---|

| Polar Protic (e.g., water, ethanol) | High ionizing power, nucleophilic | Competition between SN1 at α-carbon and nucleophilic acyl substitution | Mixture of α-hydroxy/alkoxy acid and diphenylacetic acid |

| Polar Aprotic (e.g., acetone, DMF) | Moderate polarity, less effective at solvating anions | Likely nucleophilic acyl substitution | Products of reaction with any residual nucleophiles |

| Nonpolar (e.g., hexane, toluene) | Low ionizing power, non-nucleophilic | Slow reaction, likely complex mechanism | Decomposition or limited reaction |

Applications of 2 Bromo 2,2 Diphenylacetyl Chloride in Complex Molecular Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The reactivity of 2-Bromo-2,2-diphenylacetyl chloride allows it to serve as a cornerstone in the assembly of intricate molecular architectures. Its utility stems from the ability of its two distinct reactive sites—the acyl chloride and the carbon-bromine bond—to participate in a variety of chemical transformations, often in a sequential and controlled manner.

The structural framework of this compound, containing the diphenylacetyl moiety, is a feature found in numerous biologically active molecules. Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutic and agrochemical agents. The acyl chloride function provides a direct handle for coupling with alcohols, amines, and other nucleophiles to build complexity, while the bromine atom can be substituted or eliminated in subsequent steps to achieve the final target structure. Its role as a precursor is particularly noted in the development of novel drug candidates where the introduction of the bulky, lipophilic diphenylmethyl group can be advantageous for modulating biological activity.

In the field of materials science, this compound and structurally similar molecules are highly effective initiators for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, narrow polydispersity, and complex architectures such as block copolymers and star-shaped polymers. sigmaaldrich.com

The utility of this compound in ATRP stems from the carbon-bromine bond. This bond can be homolytically cleaved by a transition-metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of vinyl monomers. The choice of initiator is critical as it determines the number of growing polymer chains. Compounds like ethyl α-bromophenylacetate and other benzyl (B1604629) halides are effective initiators, and the tertiary nature of the bromide in this compound makes it particularly well-suited for this role. cmu.edu The presence of the two phenyl groups provides significant steric hindrance, which can be advantageous in controlling the polymerization process and in the synthesis of specialty polymers and advanced hybrid materials. cmu.edu

| Initiator Type | Example | Typical Monomers | Reference |

|---|---|---|---|

| α-Halide Ester Initiators | Ethyl 2-bromoisobutyrate (EBiB) | Acrylates, Methacrylates | cmu.edu |

| Benzyl Halide Initiators | 1-Phenylethyl bromide (1-PEBr) | Styrenes | cmu.edu |

| Sulfonyl Halide Initiators | Tosyl chloride | Acrylates, Methacrylates, Styrenes | cmu.edu |

| Multi-functional Initiators | Dimethyl 2,6-dibromoheptanedioate | Various, for star or graft polymers | cmu.edu |

Formation of Carbon-Heteroatom Bonds

The acyl chloride functionality is among the most reactive of the carboxylic acid derivatives, making this compound an excellent electrophile for forming bonds between carbon and various heteroatoms through nucleophilic acyl substitution. pressbooks.pub

This compound readily reacts with alcohols and phenols in a process known as esterification to yield the corresponding 2-bromo-2,2-diphenylacetate esters. This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride (HCl). pressbooks.pub Often, a weak, non-nucleophilic base such as pyridine (B92270) is added to the reaction to neutralize the HCl byproduct and drive the reaction to completion. pressbooks.pub

Similarly, the compound can be used to synthesize mixed anhydrides. rsc.orggoogle.com This is achieved by reacting the acyl chloride with a carboxylic acid or, more commonly, its carboxylate salt. pressbooks.pub The resulting mixed anhydride (B1165640) is itself a highly reactive acylating agent. This two-step process is a common strategy in organic synthesis to "activate" a less reactive carboxylic acid, which can then be used in subsequent reactions like esterifications or amidations. rsc.orghighfine.com

| Reactant | Product | General Conditions | Reference |

|---|---|---|---|

| Alcohol (R'-OH) | Ester | Often with a base (e.g., pyridine) to neutralize HCl | pressbooks.pub |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride | Use of a base (e.g., pyridine, triethylamine) | pressbooks.pubgoogle.com |

| Amine (R'-NH2) | Amide | Requires 2 equivalents of amine or 1 eq. amine + 1 eq. external base | pressbooks.pub |

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields N-substituted 2-bromo-2,2-diphenylacetamides. Due to the high reactivity of the acyl chloride, this reaction is typically rapid and efficient. The reaction requires two equivalents of the amine: one to act as the nucleophile and a second to neutralize the HCl byproduct. pressbooks.pub Alternatively, one equivalent of the amine can be used along with an external, non-nucleophilic base.

In the context of peptide synthesis, while direct acylation with highly reactive acyl chlorides can be problematic for sensitive substrates, the underlying chemistry is fundamental. uniurb.it The mixed anhydride method is a classic strategy for forming peptide bonds. highfine.comorganicreactions.org In this approach, an N-protected α-amino acid is first activated by reacting it with an acyl chloride (such as pivaloyl chloride or ethyl chloroformate) to form a mixed anhydride. google.comhighfine.com This activated intermediate is then treated with the amino group of a second amino acid (or peptide), resulting in the formation of a new peptide bond. organicreactions.org this compound can be used in this manner to attach the 2-bromo-2,2-diphenylacetyl group to the N-terminus of a peptide chain, thereby introducing a specific functional handle for further modification or a bulky group to study structure-activity relationships.

The high electrophilicity of the carbonyl carbon in this compound allows it to react with a wide array of nitrogen-containing nucleophiles beyond simple amines. This includes the nitrogen atoms within heterocyclic systems, which are common scaffolds in medicinal chemistry.

One important class of nitrogen-containing substrates is the beta-lactams, which form the core structure of penicillin and cephalosporin (B10832234) antibiotics. The synthesis of novel beta-lactam derivatives often involves the acylation of the nitrogen atom at the 1-position or an amino group on a side chain. This compound can serve as the acylating agent in such syntheses, attaching the 2-bromo-2,2-diphenylacetyl moiety to the beta-lactam core. This modification can be used to explore new antibiotic candidates or to install a functional group that can be elaborated in subsequent synthetic steps. The reaction proceeds as a standard N-acylation, driven by the favorable formation of a stable amide bond.

Compound Reference Table

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 17397-37-4 | C₁₄H₁₀BrClO |

| Diphenylacetic acid | 117-34-0 | C₁₄H₁₂O₂ |

| Ethyl α-bromophenylacetate | 2882-19-1 | C₁₀H₁₁BrO₂ |

| Ethyl 2-bromoisobutyrate | 600-00-0 | C₆H₁₁BrO₂ |

| 1-Phenylethyl bromide | 585-71-7 | C₈H₉Br |

| Tosyl chloride | 98-59-9 | C₇H₇ClO₂S |

| Pyridine | 110-86-1 | C₅H₅N |

| Hydrogen chloride | 7647-01-0 | HCl |

| Triethylamine (B128534) | 121-44-8 | C₆H₁₅N |

| Pivaloyl chloride | 3282-30-2 | C₅H₉ClO |

| Ethyl chloroformate | 541-41-3 | C₃H₅ClO₂ |

Carbon-Carbon Bond Forming Reactions

The dual functionality of this compound allows for its participation in a variety of carbon-carbon bond-forming reactions, providing routes to sterically demanding ketones and complex cyclic systems.

This compound serves as a potent acylating agent for the synthesis of ketones, particularly diaryl ketones and other sterically encumbered carbonyl compounds. The primary method for this transformation is the Friedel-Crafts acylation, where the acyl chloride reacts with an electron-rich aromatic substrate in the presence of a Lewis acid catalyst.

The general reaction involves the activation of the acyl chloride by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to form a highly electrophilic acylium ion. This intermediate is then attacked by the aromatic ring to form the corresponding ketone. The presence of the two phenyl groups on the α-carbon introduces significant steric bulk, which can influence the regioselectivity of the acylation and the stability of the resulting ketone.

An example of a similar transformation is the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685), which is prepared by the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride. google.com In this process, a Lewis acid catalyst, such as silica (B1680970) gel-supported aluminum trichloride, facilitates the reaction. google.com This highlights a methodology that can be applied to this compound for the synthesis of various benzophenone derivatives.

Table 1: Examples of Acylation Reactions for Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Benzene | This compound | AlCl₃ | 1-Bromo-1,1,2-triphenylethan-2-one |

| Toluene | This compound | AlCl₃ | 1-Bromo-1,1-diphenyl-2-(p-tolyl)ethan-2-one |

| Anisole | This compound | AlCl₃ | 1-Bromo-2-(4-methoxyphenyl)-1,1-diphenylethan-2-one |

Note: The first three entries are representative examples based on established Friedel-Crafts acylation principles.

While direct cycloaddition reactions involving this compound are not extensively documented, its in situ conversion to diphenylketene (B1584428) opens up a rich area of cycloaddition chemistry. Ketenes are well-known to participate in [2+2] cycloadditions with a variety of unsaturated partners, including alkenes, imines, and carbonyl compounds, to form four-membered rings.

For instance, the Staudinger synthesis of β-lactams involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. clockss.org In a similar fashion, diphenylketene, generated from this compound, can react with imines to produce α,α-diphenyl-β-lactams. These structures are of interest in medicinal chemistry and as synthetic intermediates.

Furthermore, [2+2] photocycloadditions between carbonyl compounds and alkenes, known as the Paternò-Büchi reaction, can lead to the formation of oxetanes. nih.gov The ketene derived from this compound could potentially undergo such reactions under photochemical conditions. The field of cycloaddition reactions is vast, with enzymes capable of catalyzing competing [2+2] and [4+2] cycloadditions, demonstrating the potential for complex molecular construction from simple precursors. nih.gov

Table 2: Potential Cycloaddition Reactions of in situ Generated Diphenylketene

| Cycloaddition Type | Unsaturated Partner | Product Type |

|---|---|---|

| [2+2] Cycloaddition | Imine | β-Lactam clockss.org |

| [2+2] Cycloaddition | Alkene | Cyclobutanone |

| [2+2] Photocycloaddition | Carbonyl Compound | Oxetanone (after rearrangement) |

A key synthetic application of α-halo acyl halides is their use as precursors for ketenes. This compound can be readily converted to diphenylketene. This transformation is typically achieved through dehalogenation with a reducing agent, such as zinc metal, or through dehydrohalogenation with a non-nucleophilic base.

The preparation of diphenylketene from the related diphenylacetyl chloride by treatment with triethylamine is a well-established procedure. orgsyn.org In the case of this compound, treatment with a suitable base would likely lead to the elimination of hydrogen bromide to form the highly reactive diphenylketene.

The in situ generation of diphenylketene is often preferred due to its high reactivity and tendency to dimerize. Once formed, the ketene can be trapped with various nucleophiles or participate in cycloaddition reactions as described in the previous section. This transient intermediate is a powerful tool for the synthesis of a wide range of compounds.

Development of Novel Synthetic Methodologies

The unique structural and reactive features of this compound make it a valuable tool for the development of new synthetic methods, particularly for the preparation of functionalized carboxylic acids and novel catalytic systems.

The α-bromo substituent in this compound is susceptible to nucleophilic displacement, providing a straightforward route to a variety of α-functionalized diphenylacetic acid derivatives. Following the hydrolysis of the acyl chloride to the corresponding carboxylic acid, the α-bromo group can be replaced by a range of nucleophiles.

For example, reaction with an amine source, such as ammonia (B1221849) or a primary amine, would lead to the formation of α-amino acids. Similarly, treatment with a hydroxide (B78521) source would yield α-hydroxy acids. This methodology allows for the introduction of various functionalities at the sterically hindered α-position.

Table 3: Synthesis of Alpha-Functionalized Diphenylacetic Acids

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Ammonia (NH₃) | α-Aminodiphenylacetic acid |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxydiphenylacetic acid |

| Azide | Sodium Azide (NaN₃) | α-Azidodiphenylacetic acid |

Note: The products listed are the result of nucleophilic substitution at the α-carbon, following hydrolysis of the acyl chloride.

The structural characteristics of this compound, namely its steric bulk and multiple reactive sites, make it an interesting building block for the design of new catalysts and reagents. The diphenylmethyl group can serve as a bulky ligand framework in organometallic catalysis, influencing the selectivity and activity of the metal center.

Furthermore, its use as an initiator in polymerization reactions has been noted. For instance, in atom transfer radical polymerization (ATRP), an initiator with a labile carbon-halogen bond is required. The carbon-bromine bond in this compound, activated by the adjacent carbonyl and phenyl groups, could potentially serve this role, leading to polymers with a diphenylmethyl end-group.

The development of solid-supported catalysts, such as the use of silica gel-loaded aluminum trichloride in Friedel-Crafts reactions, points to the ongoing innovation in catalytic systems where acyl chlorides are key reactants. google.com The unique properties of this compound could be harnessed in the development of new, highly selective, and recyclable catalytic processes.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Stereocontrol

The development of innovative catalytic systems is paramount to harnessing the full synthetic potential of 2-Bromo-2,2-diphenylacetyl chloride. Future research will likely focus on:

Asymmetric Catalysis: A significant area of exploration will be the development of chiral catalysts that can facilitate stereoselective reactions at the α-carbon. This would enable the synthesis of enantiomerically enriched compounds with potential applications in pharmaceuticals and agrochemicals. Research in this area may draw inspiration from the successful use of chiral organocatalysts and transition-metal complexes in the stereoselective synthesis of related α-halo carbonyl compounds. nih.govnih.gov

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could offer a mild and efficient way to activate the C-Br bond in this compound, leading to the formation of radical intermediates. cmu.edu These intermediates could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of the compound.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, could unlock novel reaction pathways and provide enhanced control over reactivity and selectivity. For instance, a dual catalytic system could be designed to simultaneously activate both the acyl chloride and the α-bromo functionalities for cascade reactions.

Development of Advanced Green and Sustainable Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, future research will aim to develop more environmentally friendly methods for the synthesis and application of this compound. Key trends include:

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The development of flow-based methods for the synthesis of this compound and its derivatives could lead to more efficient and sustainable manufacturing processes.

Bio-based Solvents: Replacing conventional volatile organic solvents with greener alternatives, such as bio-derived solvents like Cyrene™, is a crucial aspect of sustainable chemistry. rsc.org Research into the solubility and reactivity of this compound in such solvents will be essential for developing more eco-friendly synthetic protocols.

Catalyst Recycling: For catalytic processes involving expensive or toxic metals, the development of efficient catalyst recovery and recycling protocols is a key sustainability goal. Immobilizing catalysts on solid supports is one promising approach to facilitate their separation and reuse.

Expansion of Applications in Complex Natural Product Synthesis and Drug Discovery

The unique reactivity of this compound makes it a potentially valuable tool for the synthesis of complex and biologically active molecules. Future research in this area will likely involve:

Fragment-Based Drug Discovery: The diphenylacetyl moiety is a structural motif found in some biologically active compounds. This compound could serve as a versatile building block for the synthesis of compound libraries for fragment-based drug discovery campaigns, targeting a range of diseases. nih.govnih.gov

Total Synthesis of Natural Products: The ability to introduce the sterically demanding diphenylacetyl group could be advantageous in the total synthesis of certain natural products where such a bulky group is required to control stereochemistry or to mimic a specific structural feature. acs.org

Development of Novel Bioactive Compounds: By reacting this compound with various nucleophiles, a diverse range of derivatives can be prepared. These derivatives could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will leverage a combination of advanced experimental and computational methods:

In-situ Spectroscopic Techniques: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation and evolution of reaction intermediates.

Computational Fluid Dynamics (CFD): For reactions carried out in flow reactors, CFD modeling can provide a detailed understanding of the fluid dynamics and their impact on reaction performance. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, providing a deeper understanding of the underlying reaction mechanisms.

Design of New Reagents and Materials Utilizing the this compound Framework

The unique structure of this compound makes it an attractive platform for the design of novel reagents and advanced materials with tailored properties.

Initiators for Controlled Radical Polymerization: As an α-halo carbonyl compound, this compound is a potential initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edudiva-portal.orgnih.govcolab.ws Future research could focus on designing multifunctional initiators based on this framework to synthesize complex polymer architectures such as star polymers and hyperbranched polymers. dokumen.pubsigmaaldrich.com The bulky diphenylmethyl group could impart unique properties to the resulting polymers.

Synthesis of Diphenylketene (B1584428) Derivatives: Dehalogenation of this compound provides a convenient route to diphenylketene. diva-portal.org This highly reactive intermediate can be used to synthesize a wide range of compounds, including β-lactams and other heterocyclic structures, as well as functional polymers. researchgate.net

Functional Materials: The diphenylacetyl moiety can be incorporated into various materials to modify their properties. For example, it could be used to create new liquid crystals, or as a building block for the synthesis of porous organic frameworks (POFs) with potential applications in gas storage and catalysis. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-2,2-diphenylacetyl chloride, and how can reaction conditions be optimized?

- The compound is typically synthesized via bromination of diphenylacetyl chloride precursors or substitution reactions. For example, 2-bromo-2,2-diphenylacetonitrile can be converted to the corresponding acyl chloride using hydrochloric acid under controlled conditions. Optimization involves maintaining low temperatures (0–5°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis . Gas chromatography (GC) or HPLC is recommended to monitor reaction progress and purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly to confirm the presence of bromine and acyl chloride groups. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight validation. Fourier-transform infrared spectroscopy (FTIR) can identify characteristic C=O (1770–1820 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. How should this compound be stored to ensure stability?

- Store under inert gas (argon or nitrogen) at –20°C in moisture-free, amber glass containers. The compound is highly reactive toward nucleophiles (e.g., water, alcohols), so desiccants like molecular sieves should be used. Avoid prolonged exposure to light, as photodegradation may occur .

Q. What purification methods are suitable for this compound?

- Flash column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective. Distillation under reduced pressure (40–50°C, 0.1 mmHg) may also be employed, but requires careful temperature control to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in radical-mediated reactions, and what catalytic systems are compatible?

- The bromine atom acts as a radical initiator under photoredox conditions. Ruthenium or iridium polypyridyl complexes (e.g., Ru(bpy)₃²⁺) can catalyze single-electron transfer (SET) processes, enabling C–C bond formation. For example, in the synthesis of azidodiphenylacetamide, the acyl chloride intermediate undergoes azidation via a radical pathway .

Q. What challenges arise when using this compound in multi-step syntheses, and how can they be mitigated?

- Common issues include hydrolytic instability and competing elimination reactions. Strategies:

- Use Schlenk techniques to exclude moisture.

- Introduce protecting groups (e.g., silyl ethers) for hydroxyl-containing substrates.

- Optimize stoichiometry to avoid excess reagent accumulation, which can lead to side reactions .

Q. How can mechanistic studies elucidate the role of this compound in amide bond formation?

- Isotopic labeling (e.g., ¹⁸O in the acyl chloride) combined with kinetic isotope effect (KIE) studies can track oxygen transfer during amidation. Computational methods (DFT calculations) further reveal transition states and electronic effects of the bromine substituent on reactivity .

Q. What applications does this compound have in synthesizing biologically active molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.